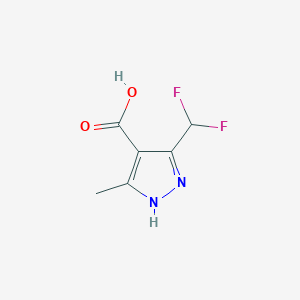
3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic chemical that is used as a pesticide . It has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .
Synthesis Analysis
The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . The compound has been prepared as a fungicidally active succinate dehydrogenase inhibitor, which either carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .Molecular Structure Analysis
The molecular formula of this compound is C6H6F2N2O2 . The structure of the compound includes a difluoromethyl group attached to a pyrazole ring, which also carries a methyl group and a carboxylic acid group .Chemical Reactions Analysis
The compound has been involved in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The compound is a white crystal with a molecular weight of 176.12 . It has a melting point of 198-200°C .Aplicaciones Científicas De Investigación
Heterocyclic Compound Applications
3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole carboxylic acids and derivatives. These compounds are crucial in the synthesis of various biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives are recognized as significant scaffold structures in heterocyclic compounds due to their wide range of biological activities, such as antimicrobial, anticancer, inflammatory, antidepressant, antifungal anti-tubercular, antiviral, and others. The synthesis of these derivatives and their biological applications have been comprehensively studied, indicating their importance in the field of medicinal chemistry (Cetin, 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, have garnered interest due to their role as precursors for various industrial chemicals. They can be fermentatively produced using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, these carboxylic acids become inhibitory to microbes at concentrations below the desired yield and titer, often used as food preservatives due to their potency as microbial inhibitors. This inhibition affects the cell membrane and decreases the microbial internal pH. Understanding the impact of these acids on microbial systems is crucial for developing metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).
Environmental Implications and Treatment Methods
Perfluorinated carboxylates (PFCAs), a category to which 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid belongs, are environmentally persistent and detected in various wildlife, generating concerns about their bioaccumulation potential. While similarities in chemical structure and environmental behavior have led to concerns, differences in partitioning behavior compared to persistent lipophilic compounds complicate understanding PFCA bioaccumulation. The bioaccumulation potential of PFCAs with shorter fluorinated carbon chains is significantly lower than legacy persistent lipophilic compounds classified as bioaccumulative. Thus, although many PFCAs are environmentally persistent, the shorter ones are not considered bioaccumulative according to regulatory criteria, indicating the need for more research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Safety And Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years . The development of multiple difluoromethylation reagents has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there could be further developments and applications for compounds like 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid in the future.
Propiedades
IUPAC Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-2-3(6(11)12)4(5(7)8)10-9-2/h5H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVMMDKNWZFRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1703774-35-9 | |
| Record name | 5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)

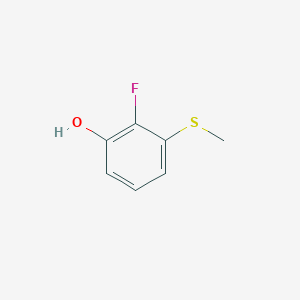
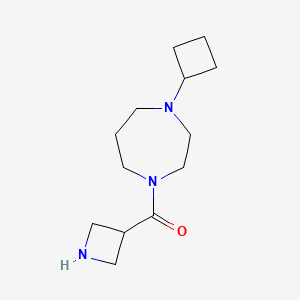

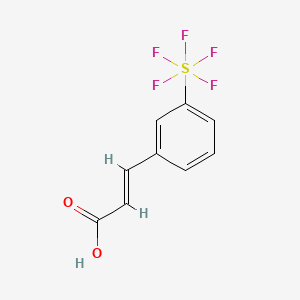

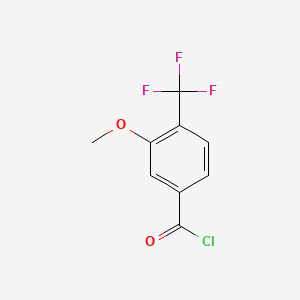

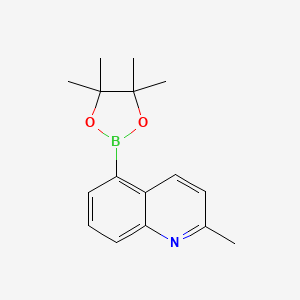

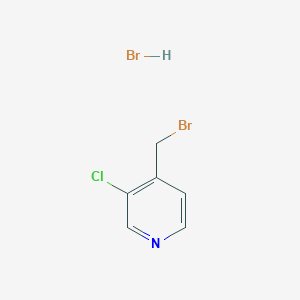
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)